molecular formula C10H16Cl2N2O B2846983 4-(Piperazin-2-yl)phenol dihydrochloride CAS No. 65709-60-6

4-(Piperazin-2-yl)phenol dihydrochloride

Cat. No.: B2846983
CAS No.: 65709-60-6
M. Wt: 251.15
InChI Key: KTHUMVJJRVBPMT-UHFFFAOYSA-N
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Description

4-(Piperazin-2-yl)phenol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a phenol group, and it is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(Piperazin-2-yl)phenol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that “4-(Piperazin-2-yl)phenol dihydrochloride” has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-2-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)phenol
  • 4-(Piperazin-2-yl)aniline
  • 4-(Piperazin-2-yl)benzoic acid

Uniqueness

4-(Piperazin-2-yl)phenol dihydrochloride is unique due to the presence of both a piperazine ring and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

4-piperazin-2-ylphenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-13H,5-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHUMVJJRVBPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-60-6
Record name 4-(piperazin-2-yl)phenol dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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